REACTION_CXSMILES
|
C1N=CN(C(N2C=NC=C2)=O)C=1.[Cl:13][C:14]1[CH:22]=[C:21]([Cl:23])[C:17]([C:18]([OH:20])=O)=[C:16]([N+:24]([O-:26])=[O:25])[C:15]=1[OH:27].[F:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1>C1COCC1.CN(C=O)C>[Cl:13][C:14]1[CH:22]=[C:21]([Cl:23])[C:17]([C:18]([NH:33][C:32]2[CH:34]=[CH:35][C:29]([F:28])=[CH:30][CH:31]=2)=[O:20])=[C:16]([N+:24]([O-:26])=[O:25])[C:15]=1[OH:27]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=O)O)C(=C1)Cl)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark brown viscous oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified via SiO2-gel chromatography (dichloromethane/methanol, 19:1-9:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=O)NC2=CC=C(C=C2)F)C(=C1)Cl)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |